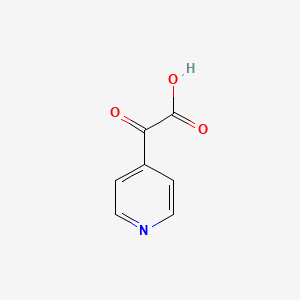

4-Pyridyl glyoxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5NO3 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

2-oxo-2-pyridin-4-ylacetic acid |

InChI |

InChI=1S/C7H5NO3/c9-6(7(10)11)5-1-3-8-4-2-5/h1-4H,(H,10,11) |

InChI Key |

FFHDNMFEVBACKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C(=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pyridyl Glyoxylic Acid and Its Analogues

Direct Synthesis Approaches to the 4-Pyridyl Core with Glyoxylic Moiety

Direct synthesis methods focus on constructing the 4-pyridyl glyoxylic acid scaffold from simpler precursors.

Oxidation Reactions for Carboxylic Acid Formation on Pyridyl Precursors

The oxidation of a pre-existing side chain on a pyridine (B92270) ring is a direct method to introduce the glyoxylic acid moiety. For instance, the oxidation of poly(4-vinylpyridine) using air can yield isonicotinic acid, a related pyridine carboxylic acid. google.com In a specific example, the oxidation of Aldrich poly(4-vinylpyridine), which is 2% cross-linked, with air produced isonicotinic acid with a maximum yield of 65%. google.com This suggests that similar oxidative cleavage of a two-carbon side chain at the 4-position of the pyridine ring could potentially form this compound. The oxidation of 4-acetylpyridine (B144475) can also be a route to the corresponding glyoxylic acid. google.com

| Precursor | Oxidant | Product | Yield (%) |

| Poly(4-vinylpyridine) | Air | Isonicotinic acid | 65 |

| 4-Acetylpyridine | Not specified | This compound | Not specified |

Condensation Reactions Involving Pyridine-Based Compounds and Glyoxylic Acid Precursors

Condensation reactions provide a versatile route to this compound and its analogues. These reactions typically involve the coupling of a pyridine derivative with a precursor to the glyoxylic acid moiety.

One-pot condensation reactions are particularly efficient. For example, a straightforward protocol for synthesizing highly substituted pyridines involves the condensation of β-aminocrotonitrile with (E)-2-oxo-4-aryl-but-3-enoic acids, which can be derived from glyoxylic acid. researchgate.net Another approach is the microwave-assisted aldol-condensation of methyl ketone derivatives with glyoxylic acid to produce 4-oxo-2-butenoic acids, which are versatile intermediates. researchgate.net

The reaction of 2-aminopyridine (B139424) derivatives with arylglyoxal and alkyne derivatives, promoted by BF3.OEt2, offers a metal-free synthesis of vinyloxyimidazopyridine derivatives. researchgate.net Additionally, a catalyst-free "Mannich type" reaction can be used to aminomethylate the C-3 position of imidazo[1,2-a]pyridine (B132010) by reacting imidazopyridine, glyoxylic acid, and an amine. researchgate.netresearchgate.net

A one-step condensation of guaiacol (B22219) with glyoxylic acid in an alkaline solution has been shown to produce DL-4-Hydroxy-3-methoxymandelic acid in good yields (68–75%), highlighting the utility of glyoxylic acid in condensation reactions with aromatic compounds. nih.gov

| Pyridine-based Reactant | Glyoxylic Acid Precursor | Product Type |

| β-aminocrotonitrile | (E)-2-oxo-4-aryl-but-3-enoic acids | Highly substituted pyridines |

| Methyl ketone derivatives | Glyoxylic acid | 4-Oxo-2-butenoic acids |

| 2-Aminopyridine derivatives | Arylglyoxal | Vinyloxyimidazopyridine derivatives |

| Imidazo[1,2-a]pyridine | Glyoxylic acid | C-3 aminomethylated imidazo[1,2-a]pyridines |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient in building complex molecular scaffolds like this compound from three or more starting materials in a single step. organic-chemistry.org The Ugi and Passerini reactions are prominent examples of MCRs that can generate peptidomimetic compounds. organic-chemistry.orgmdpi.com

The Petasis borono-Mannich reaction, a three-component process, reacts an amine, an aryl or alkenyl boronic acid, and glyoxylic acid to furnish α-arylglycines. frontiersin.orgnih.gov This reaction can proceed without a catalyst to produce racemic products. frontiersin.orgnih.gov Palladium-catalyzed versions of this reaction have been developed to achieve enantioselective synthesis of α-arylglycine derivatives. frontiersin.orgnih.govbeilstein-journals.org

The Doebner quinoline (B57606) synthesis is another MCR that can be adapted for pyridine synthesis. It typically involves the reaction of an aniline, an aldehyde, and pyruvic acid. nih.gov By substituting the appropriate precursors, this reaction could potentially be used to construct the this compound framework.

| Reaction Name | Components | Product Type |

| Petasis borono-Mannich | Amine, Aryl/Alkenyl boronic acid, Glyoxylic acid | α-Arylglycines |

| Ugi Reaction | Amine, Aldehyde/Ketone, Isocyanide, Carboxylic acid | α-acetamido carboxamide |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Quinolines (adaptable for pyridines) |

Functionalization of Pre-existing Pyridine Systems

This strategy involves modifying a pre-formed pyridine ring to introduce the glyoxylic acid group.

Electrophilic Aromatic Substitution Strategies

Electrophilic acylation, a type of electrophilic aromatic substitution, can be used to introduce an acyl group onto a pyridine ring. However, direct Friedel-Crafts acylation is generally not suitable for electron-poor azine systems like pyridine. chim.it Instead, metalation followed by acylation is a more common approach. chim.it For instance, the synthesis of 2-oxo-2-(pyridine-3-yl)acetates can be achieved by metalating a pyridine derivative with n-BuLi or LDA, followed by acylation. chim.it

The Minisci reaction offers an alternative for the functionalization of electron-deficient heteroaromatics. mdpi.com This reaction involves the addition of a radical to a protonated pyridinium (B92312) ion. mdpi.com While typically used for alkylation, it can also be adapted for acylation by using an acyl radical. mdpi.com

Palladium-Catalyzed Coupling Reactions for Pyridine-Glyoxylic Acid Linkage

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be employed to link a glyoxylic acid moiety to a pyridine ring. The Suzuki cross-coupling reaction, for example, can couple pyridylboronic acids with heteroaryl halides under standard conditions, even in the presence of a primary amine group, without the need for protection. nih.gov

A palladium-catalyzed three-component reaction involving aryl boronic acids, sulfonamides, and glyoxylic acid provides access to α-arylglycines. frontiersin.org This method has been shown to be effective, although the substrate scope may have some limitations. frontiersin.orgnih.gov An improved version of this protocol utilizes aryltrifluoroborates, expanding the substrate diversity. beilstein-journals.org

Decarboxylative cross-coupling reactions, also catalyzed by palladium, can be used to form aryl-substituted heteroaromatics. acs.org In an interesting discovery, the attempted palladium-catalyzed acylation of 2,3-dibromopyridine (B49186) with arylglyoxylates in N,N-dimethylacetamide (DMA) led to the serendipitous synthesis of arylglyoxylic amides. acs.org

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki Coupling | Pyridylboronic acids, Heteroaryl halides | Palladium catalyst | Amino-substituted bipyridines |

| Three-Component Coupling | Aryl boronic acids, Sulfonamides, Glyoxylic acid | Palladium catalyst | α-Arylglycines |

| Decarboxylative Coupling | Heteroaromatic carboxylic acids, Aryl halides | Palladium catalyst | Aryl-substituted heteroaromatics |

| Amide Synthesis | Arylglyoxylates, 2,3-Dihalopyridines, N,N-Dialkylamides | Pd(OAc)₂, P(o-tol)₃, CuI | Arylglyoxylic amides |

Regioselective Synthesis of 4-Substituted Pyridine Glyoxylates

The direct, position-selective C-4 alkylation of pyridines has historically posed a significant challenge in synthetic chemistry, often leading to mixtures of regioisomers and over-alkylation. nih.gov To overcome this, methods involving pre-functionalized materials have been the standard approach. nih.gov A notable advancement in this area is the use of a maleate-derived blocking group, which provides excellent control for Minisci-type decarboxylative alkylation specifically at the C-4 position of the pyridine ring. nih.gov This technique is operationally straightforward, scalable, and utilizes inexpensive starting materials, making it a practical choice for accessing C-4 alkylated pyridines. nih.gov

Another strategy for achieving regioselectivity involves the reaction of pyridine trialkylstannanes with an acylating agent. chim.it This method, however, can also lead to the formation of decarbonylated ester byproducts. chim.it For instance, the reaction of 2,6-bis(trimethylstannyl)pyridine with an appropriate acylating agent yielded the desired glyoxylate (B1226380) at the 4-position, alongside a pyridine-2,6-dicarboxylate (B1240393) byproduct. chim.it

More recently, a photoredox-catalyzed method has been developed for the direct C-4 selective alkylation of pyridines. rsc.org This approach uses simple maleate-derived pyridinium salts as pyridine precursors and N-(acyloxy)phthalimides, derived from carboxylic acids, as alkyl radical precursors. rsc.org The reaction proceeds under visible light irradiation at room temperature and provides good to excellent yields without the need for stoichiometric oxidants and acids. rsc.org A key advantage of this method is its tolerance of a wide range of primary, secondary, and tertiary carboxylates, as well as acid-sensitive functional groups. rsc.org

Table 1: Comparison of Regioselective C-4 Alkylation Methods for Pyridines

| Method | Key Features | Advantages | Limitations |

| Maleate-Derived Blocking Group | Employs a temporary blocking group to direct Minisci-type alkylation to the C-4 position. nih.gov | High regioselectivity, operational simplicity, scalability, use of inexpensive materials. nih.gov | Requires an additional step for the introduction and removal of the blocking group. |

| Pyridine Trialkylstannanes | Reaction of stannylated pyridines with acylating agents. chim.it | Provides a route to C-4 functionalization. | Can produce decarbonylated byproducts, requires synthesis of organotin reagents. chim.it |

| Photoredox Catalysis | Utilizes visible light, a photocatalyst, and N-(acyloxy)phthalimides as alkyl sources. rsc.org | Mild reaction conditions, high yields, broad substrate scope, tolerance of sensitive functional groups. rsc.org | May require specialized photochemical equipment. |

Derivatization from Glyoxylic Acid Precursors and Subsequent Pyridine Ring Formation

The construction of the pyridine nucleus from acyclic precursors is a fundamental strategy in heterocyclic synthesis. Glyoxylic acid and its derivatives serve as valuable starting materials in these cyclization reactions.

Cyclization Reactions to Form the Pyridine Nucleus

The formation of the pyridine ring often involves the reaction of a carbonyl group with an amino group within a molecule, which can occur non-enzymatically. kyoto-u.ac.jp Various cyclization reactions are employed in chemical syntheses to construct the pyridine core. kyoto-u.ac.jp

One of the foundational approaches to pyridine synthesis is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). While not directly starting from glyoxylic acid, this reaction exemplifies the principle of constructing the pyridine ring through the condensation of carbonyl compounds and a nitrogen source.

A significant application of glyoxylic acid in forming heterocyclic systems is the Petasis reaction, a multicomponent reaction involving an amine, a boronic acid, and an α-keto acid, such as glyoxylic acid. This reaction has been utilized in the synthesis of complex molecules. For instance, the Petasis reaction of glyoxylic acid, an appropriate amine, and a boronic acid can lead to the formation of substituted amino acids, which can be precursors for cyclization into heterocyclic structures. mdpi.com In some cases, the initially formed product from a Petasis reaction can undergo spontaneous cyclization to form heterocyclic rings like 1,4-oxazin-2-ones. mdpi.com

The condensation of glyoxylic acid or its esters with amides is another route to form precursors for cyclization. acs.org These reactions are typically acid-catalyzed and can be influenced by the basicity of the starting amide. acs.org The resulting N,N-disubstituted diaminoacetic acid derivatives can then be subjected to further transformations to yield polyheterocyclic compounds. acs.org

Chemical Reactivity and Transformative Chemistry of 4 Pyridyl Glyoxylic Acid

Reactions Involving the Glyoxylic Acid Functional Group

The glyoxylic acid portion of the molecule contains a carboxylic acid and an aldehyde (in its keto form), which are the primary sites for a variety of chemical transformations.

The carboxylic acid group of 4-pyridyl glyoxylic acid readily undergoes reactions typical of carboxylates, most notably esterification and amidation, to produce a range of derivatives.

Esterification: Esters of this compound can be synthesized through several established methods. A common laboratory approach involves the reaction of the corresponding acid chloride with an alcohol. uomustansiriyah.edu.iq This reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride (HCl) byproduct. uomustansiriyah.edu.iq Another effective method is the reaction of the glyoxylic acid with alkyl chloroformates in the presence of a tertiary amine, such as triethylamine (B128534) (Et3N), in a solvent like dichloromethane (B109758) (CH2Cl2), which can yield the desired alkyl glyoxylates rapidly. chim.it Industrial methods for producing glyoxylate (B1226380) esters involve the azeotropic dehydration of glyoxylic acid with alcohols (typically C3-C15) in the presence of an acid catalyst. google.com

Amidation: The formation of amides from this compound is a key transformation for creating compounds with potential biological activity. nih.govgoogle.com Acid chlorides, derived from the carboxylic acid, react swiftly with ammonia (B1221849) or primary and secondary amines to yield the corresponding amides. uomustansiriyah.edu.iq A robust and widely applicable method for amide bond formation involves using coupling agents like n-propanephosphonic acid anhydride (B1165640) (T3P) in the presence of pyridine, which facilitates the reaction between the carboxylic acid and amines, including less nucleophilic anilines, with minimal side reactions. organic-chemistry.org Furthermore, glyoxylic acid can participate in decarboxylative N-formylation reactions with amines under metal-free and base-free conditions to produce formamides. organic-chemistry.org Studies on the reaction of glyoxylic acid with lysine (B10760008) derivatives have shown the formation of Nε-carboxymethyl lysine (CML), highlighting a complex reaction pathway that involves the formation of adducts followed by decarboxylation and oxidation steps. rsc.org

Table 1: Selected Esterification and Amidation Reactions

| Reaction Type | Reagents | Catalyst/Base | Product | Reference(s) |

|---|---|---|---|---|

| Esterification | Alcohol, from Acid Chloride | Pyridine or NaOH | Ester | uomustansiriyah.edu.iq |

| Esterification | Alkyl Chloroformate | Triethylamine (Et3N) | Alkyl Glyoxylate | chim.it |

| Amidation | Ammonia/Amine, from Acid Chloride | - | Amide | uomustansiriyah.edu.iq |

| Amidation | Amine | n-Propanephosphonic acid anhydride (T3P) / Pyridine | Amide | organic-chemistry.org |

The aldehyde functional group in this compound is highly electrophilic and partakes in numerous condensation and addition reactions, forming new carbon-carbon and carbon-heteroatom bonds.

Condensation Reactions: A significant reaction is the Petasis-type three-component reaction, where glyoxylic acid condenses with a sulfonamide and an arylboronic acid. frontiersin.org In the absence of a catalyst, this reaction proceeds to form racemic α-arylglycines. frontiersin.org The initial step involves the condensation of the sulfonamide and glyoxylic acid to generate an N-sulfonylimine intermediate, which then reacts with the boronic acid. frontiersin.org Glyoxylic acid also undergoes condensation with two molecules of tryptophan in the presence of concentrated sulfuric acid to form a colored chromogen, a reaction historically used for its detection. chemrxiv.org

Addition Reactions: The aldehyde group is susceptible to nucleophilic addition. For instance, organometallic reagents like allylindium, generated in situ, readily add to the carbonyl group in aqueous media. acs.org These reactions demonstrate stereoselectivity, which can be influenced by chelation involving the pyridine nitrogen. acs.org In a process known as the aza-Cannizzaro reaction, glyoxylic acid reacts with ammonia in neutral aqueous solutions. nih.gov This disproportionation involves the formation of a hemiaminal and an iminium ion, followed by hydride transfer to yield both glycine (B1666218) (a reduction product) and oxamic acid (an oxidation product). nih.gov

Table 2: Key Condensation and Addition Reactions

| Reaction Type | Reagents | Key Intermediate/Product | Reference(s) |

|---|---|---|---|

| Condensation | Sulfonamide, Arylboronic Acid | N-Sulfonylimine / α-Arylglycine | frontiersin.org |

| Condensation | Tryptophan | Colored Chromogen | chemrxiv.org |

| Addition | Allylindium Reagents | Homoallylic Alcohol | acs.org |

The α-keto carboxylic acid functionality can be either oxidized or reduced, leading to different classes of compounds.

Oxidation: The oxidation of the aldehyde group in glyoxylic acid typically yields oxalic acid. This transformation can be achieved using various oxidizing agents. researchgate.net For example, glycolic acid oxidase, an enzyme found in plants, can catalyze this oxidation. researchgate.net Chemical oxidation can be performed with agents like peroxomonophosphoric acid in an acidic medium. researchgate.net More complex oxidation pathways have also been observed; for instance, a multinuclear manganese complex, [MnIV3(μ-O)4(phen)4(H2O)2]4+, oxidizes glyoxylic acid to formic acid and carbon dioxide, with the manganese complex being reduced to Mn(II). researchgate.net

Reduction: The reduction of this compound can target either the keto group or the carboxylic acid group, though reduction of the keto group is more common. Enzymatic reduction is carried out by glyoxylic acid reductase, which converts glyoxylic acid to glycolic acid. researchgate.net In a prebiotic context, the reductive amination of glyoxylic acid with ammonia in the presence of iron(II) salts has been shown to produce glycine. nih.gov A disproportionation reaction, known as the Cannizzaro reaction, occurs under alkaline conditions, where one molecule of glyoxylic acid is reduced to glycolic acid while another is oxidized to oxalic acid. nih.gov

Table 3: Oxidation and Reduction Products of Glyoxylic Acid

| Transformation | Reagent/Catalyst | Product(s) | Reference(s) |

|---|---|---|---|

| Oxidation | Glycolic Acid Oxidase | Oxalic Acid | researchgate.net |

| Oxidation | Peroxomonophosphoric Acid | Oxalic Acid | researchgate.net |

| Oxidation | [MnIV3(μ-O)4(phen)4(H2O)2]4+ | Formic Acid, CO2 | researchgate.net |

| Reduction | Glyoxylic Acid Reductase | Glycolic Acid | researchgate.net |

| Reductive Amination | Ammonia, Fe(II) salts | Glycine | nih.gov |

Reactions Involving the Pyridine Heterocycle

The pyridine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards nucleophiles and electrophiles and determines the behavior of the ring nitrogen.

The electronic nature of the pyridine ring, further deactivated by the electron-withdrawing glyoxylic acid substituent at the 4-position, makes it highly resistant to electrophilic aromatic substitution. Such reactions typically require harsh conditions and proceed with low yields. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of the glyoxylic acid group at the 4-position would sterically hinder attack at that site, but positions 2 and 6 remain susceptible to attack by strong nucleophiles, potentially leading to substitution if a suitable leaving group were present.

The lone pair of electrons on the pyridine nitrogen atom is readily available for reaction with electrophiles, leading to N-oxidation and quaternization.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This is commonly achieved by reacting the pyridine derivative with hydrogen peroxide in the presence of a catalyst. google.com Supported sulfonic or carboxylic acid catalysts can be used for this transformation in the absence of peroxyacetic acid. google.com The kinetic and mechanistic pathways for pyridine oxidation by peroxomonophosphate in an acidic medium have also been studied, yielding pyridine-N-oxide as the product. researchgate.net

Quaternization: Quaternization involves the alkylation of the pyridine nitrogen, forming a positively charged pyridinium (B92312) salt. This is a standard SN2 reaction where the pyridine nitrogen acts as a nucleophile, attacking an electrophile such as an alkyl halide. researchgate.net Reactions of various pyridine derivatives with electrophiles like methyl iodide or substituted 2-bromoacetophenones are well-documented. researchgate.net The quaternization of poly(4-vinyl pyridine) with activated halides like chloro 2-propanone and 2-chloroacetamide (B119443) proceeds quantitatively in solvents such as dimethylformamide (DMF). itu.edu.tritu.edu.tr These methods are directly applicable to this compound to generate a variety of pyridinium salts. mdpi.com

Table 4: Reactions at the Pyridine Nitrogen

| Reaction Type | Reagent | Product | Reference(s) |

|---|---|---|---|

| N-Oxidation | Hydrogen Peroxide | This compound N-oxide | google.com |

| N-Oxidation | Peroxomonophosphoric Acid | This compound N-oxide | researchgate.net |

| Quaternization | Alkyl Halide (e.g., Methyl Iodide) | N-Alkyl-4-(carboxy(oxo)methyl)pyridinium Halide | researchgate.net |

Intermolecular and Intramolecular Cyclization Pathways

This compound, as a bifunctional molecule containing both a carboxylic acid and a keto group, serves as a versatile precursor in the synthesis of various heterocyclic systems through both intermolecular and intramolecular cyclization reactions. The reactivity of the pyridyl nitrogen also plays a crucial role in directing and participating in these transformations.

Intermolecular Cyclization:

This compound participates in several types of intermolecular cyclization reactions, often in multicomponent settings, to build complex molecular architectures.

One significant pathway involves its reaction with binucleophiles. For instance, in a manner analogous to other α-ketoacids, it can undergo condensation with 1,2-diamines to form quinoxaline (B1680401) derivatives. Another key reaction is the Petasis (borono-Mannich) reaction, a three-component reaction between a boronic acid, an amine, and a carbonyl compound. acs.org In this context, this compound can react with an amine and a boronic acid to generate a highly functionalized α-amino acid derivative, which can then undergo subsequent cyclization. nih.govresearchgate.net For example, a three-component reaction of an imidazo[1,2-a]pyridine (B132010), glyoxylic acid, and a boronic acid has been developed to functionalize the C-3 position of the imidazo[1,2-a]pyridine core. nih.gov

The reaction with tryptamine (B22526) derivatives provides another route to complex heterocyclic structures. It has been shown that glyoxylic acid reacts with tryptamine followed by an acid-catalyzed cyclization and dehydrogenation to produce rutaecarpine, a quinazolinone alkaloid. researchgate.net This suggests that this compound could be a substrate for similar transformations, leading to pyridyl-substituted analogs.

Furthermore, this compound can be used to construct phthalazinone rings. The synthesis of 2-[2-(1-imidazolyl)ethyl]-4-(3-pyridyl)-1(2H)-phthalazinones demonstrates the incorporation of a pyridyl moiety at the 4-position of the phthalazinone skeleton, highlighting the utility of pyridyl-substituted precursors in building such heterocyclic systems. jst.go.jp

The table below summarizes key intermolecular cyclization reactions involving glyoxylic acid, which are applicable to its 4-pyridyl derivative.

| Reaction Type | Reactants | Product Type | Key Features |

| Petasis-like Reaction | Imidazo[1,2-a]pyridine, Boronic Acid | C-3 Arylomethylated Imidazo[1,2-a]pyridines | Three-component, catalyst-free, decarboxylative reaction. nih.gov |

| Quinazolinone Synthesis | Isatoic Anhydride, Amines | Quinazolin-4(3H)-ones | Glyoxylic acid serves as a formylating agent equivalent after decarboxylation. researchgate.net |

| Condensation with Tryptophan | Tryptophan | Pyridine nucleus formation | Involves condensation and subsequent cyclization to form a new pyridine ring. chemrxiv.org |

Intramolecular Cyclization:

While intermolecular reactions are more commonly documented, the potential for intramolecular cyclization of this compound derivatives exists, particularly when a suitable nucleophile is present within the same molecule. These reactions are crucial for the construction of fused heterocyclic systems.

Drawing parallels from the chemistry of other hetaryl glyoxylates, intramolecular cyclizations like the Wittig reaction or the Staudinger-aza-Wittig reaction can be envisioned. chim.it For these to occur, the this compound would first need to be converted into a suitable precursor, for example, by introducing a phosphonium (B103445) ylide or an azide (B81097) group at an appropriate position relative to the glyoxylic acid moiety.

Another potential pathway is the cyclization of N-aryl-2-aminopyridine derivatives. While not directly involving this compound as a starting material, these reactions demonstrate the principle of using the pyridyl nitrogen as an intramolecular nucleophile. For instance, palladium-catalyzed carbonylative intramolecular cyclization of N-aryl-2-aminopyridines leads to the formation of 11H-pyrido[2,1-b]quinazolin-11-ones. rsc.org This suggests that a suitably designed derivative of this compound could undergo a similar metal-catalyzed intramolecular cyclization.

Studies on indium-promoted additions to pyridyl aldehydes have shown that the pyridyl nitrogen can chelate to the metal, influencing the stereochemical outcome of the reaction. acs.org This chelating ability could also facilitate intramolecular bond formation by bringing reactive centers into proximity.

Reaction Mechanisms and Kinetic Studies

The mechanisms of reactions involving this compound are dictated by the interplay of its functional groups: the α-ketoacid moiety and the pyridine ring.

Reaction Mechanisms:

A prominent reaction mechanism is observed in the three-component Petasis-like reaction. The proposed mechanism initiates with the nucleophilic attack of an amine (like imidazo[1,2-a]pyridine) on the aldehyde of glyoxylic acid, forming a stable intermediate. nih.gov In the presence of a boronic acid, a complex is formed, which then undergoes aryl migration. The final step is a decarboxylation to yield the product. nih.gov

In reactions with tryptophan, a proposed mechanism involves the condensation of two tryptophan molecules with three molecules of glyoxylic acid. chemrxiv.orgnih.gov This stoichiometry suggests a complex pathway where glyoxylic acid units bridge the tryptophan molecules, leading to the formation of a new pyridine nucleus. chemrxiv.org The reaction is typically facilitated by a strong acid and a mild oxidizing agent.

The mechanism of its reaction with lysine has also been studied, shedding light on its role as a precursor to advanced glycation end products (AGEs) like Nε-carboxymethyl lysine (CML). A plausible reaction mechanism involves the formation of adducts between glyoxylic acid species and the ε-amine group of lysine, followed by either decarboxylation steps and oxidation or decarboxylation and hydrolytic degradation. rsc.org

The table below outlines a proposed mechanistic pathway for a Petasis-like reaction.

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of an amine on the glyoxylic acid aldehyde. | Adduct of amine and glyoxylic acid. |

| 2 | Complexation with boronic acid. | Ternary complex. |

| 3 | Phenyl/Aryl migration to the benzylic position. | Converted adduct. |

| 4 | Decarboxylation. | Final product. |

Kinetic Studies:

Kinetic investigations into the reactive extraction of nicotinic acid (pyridine-3-carboxylic acid) have also been performed, which can provide a model for understanding the kinetic behavior of the structurally related this compound in separation processes. acs.org These studies determined mass-transfer coefficients and reaction orders with respect to the acid and the extractant. acs.org

Furthermore, studies on indium-promoted additions to pyridyl aldehydes and glyoxylic acid have noted significantly faster reaction rates when the pyridyl nitrogen is positioned to chelate with the indium atom, as in 2-pyridinecarboxaldehyde, compared to isomers where such chelation is not favored. acs.org This highlights the potential for the pyridyl nitrogen in this compound to influence reaction kinetics through metal chelation, although the effect would be different from the 2-pyridyl isomer due to its position.

| Kinetic Study | Reactants | Key Findings | Reference |

| Oxidation | Glyoxylic acid, Peroxomonophosphoric acid | Second-order reaction (first order in each reactant). Stoichiometry is 1:1. | researchgate.net |

| Reactive Extraction | Nicotinic acid, Tri-n-octylamine | Reaction is very slow, occurring in the bulk organic phase. Orders of 0.8 (acid) and 0.5 (amine) were found. | acs.org |

| Indium-Promoted Addition | Pyridyl aldehydes, Allylindium reagents | Reaction rate is significantly faster for isomers where intramolecular chelation of the pyridyl nitrogen is possible. | acs.org |

Advanced Derivatization Strategies for Structure Activity Relationship Sar Studies

Synthesis of Substituted 4-Pyridyl Glyoxylic Acid Derivatives

The synthesis of substituted this compound derivatives is a key strategy for fine-tuning its molecular properties. The introduction of various functional groups onto the pyridine (B92270) ring can significantly alter the compound's electronic and steric characteristics, which in turn can influence its reactivity and interaction with biological targets.

Methodologies for the functionalization of pyridine rings are well-established in organic chemistry and can be adapted for the modification of this compound. rsc.org These methods often need to be carefully selected to be compatible with the glyoxylic acid moiety. Direct C-H functionalization of pyridines, for instance, represents a powerful and atom-economical approach to introduce substituents at specific positions. rsc.org

Common synthetic transformations that can be employed include:

Nucleophilic Aromatic Substitution (SNAr): This is a plausible route for introducing substituents if a suitable leaving group is present on the pyridine ring.

Electrophilic Aromatic Substitution (SEAr): While less common for the electron-deficient pyridine ring, this can be achieved under specific conditions or with activating groups present.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, are versatile methods for introducing a wide range of substituents, including aryl, alkyl, and vinyl groups. These reactions offer a high degree of control over the position of substitution.

The choice of synthetic route will depend on the desired substituent and its position on the pyridine ring. The glyoxylic acid group may require protection during certain synthetic steps to prevent unwanted side reactions.

Table 1: Potential Synthetic Strategies for Substituted this compound Derivatives

| Reaction Type | Reagents and Conditions | Potential Substituents |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amines, alkoxides), suitable leaving group on the pyridine ring | Amino, alkoxy, hydroxy groups |

| Palladium-Catalyzed Cross-Coupling | Boronic acids/esters, organostannanes, alkenes; Pd catalyst, base | Aryl, heteroaryl, alkyl, vinyl groups |

| C-H Functionalization | Transition metal catalysts, directing groups | Alkyl, aryl groups |

Formation of Metal Complexes and Coordination Compounds

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound make it an excellent ligand for the formation of metal complexes and coordination polymers, including metal-organic frameworks (MOFs). mdpi.com The coordination of metal ions can lead to the self-assembly of highly ordered structures with diverse topologies and potential applications in areas such as catalysis, gas storage, and materials science. frontiersin.orgnih.gov

The coordination geometry around the metal center is influenced by the nature of the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands. mdpi.com Pyridyl-based ligands are known to form stable complexes with a variety of transition metals. nih.gov The resulting coordination compounds can exhibit interesting photoluminescent and magnetic properties. rsc.orgrsc.org

Research on related pyridyl-carboxylate ligands has demonstrated the formation of various coordination architectures, from discrete mononuclear complexes to extended one-, two-, and three-dimensional networks. nih.govnih.gov For example, pyridyl-dicarboxylate and pyridyl-benzoate ligands have been successfully used to construct MOFs with interesting properties. rsc.orgresearchgate.net While specific crystal structures of this compound metal complexes are not extensively detailed in the provided search results, the principles of coordination chemistry suggest that it can act as a versatile building block in the construction of novel metal-organic materials.

Table 2: Potential Coordination Modes of 4-Pyridyl Glyoxylate (B1226380) with Metal Ions

| Coordination Site | Description |

| Pyridyl Nitrogen | The lone pair of electrons on the nitrogen atom can coordinate to a metal center. |

| Carboxylate Oxygen Atoms | The two oxygen atoms of the carboxylate group can coordinate to a metal ion in a monodentate, bidentate chelating, or bridging fashion. |

| Combined N,O-Coordination | Both the pyridyl nitrogen and the carboxylate oxygen atoms can coordinate to the same or different metal centers, acting as a bridging ligand to form extended structures. |

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Building Block in Complex Molecule Synthesis

The bifunctional nature of 4-pyridyl glyoxylic acid makes it an important synthon for the assembly of complex organic molecules, particularly those with pharmaceutical relevance. Its rigid pyridine (B92270) core and reactive side chain allow for its incorporation into larger, intricate structures.

One key application is in multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step to form a complex product. For example, in reactions analogous to the Petasis borono-Mannich reaction, glyoxylic acids can react with amines and boronic acids to create non-proteinogenic α-arylglycines. beilstein-journals.org These unnatural amino acids are crucial components in the synthesis of peptides and natural products with significant biological activity, such as the glycopeptide antibiotic vancomycin. beilstein-journals.org By using this compound in such a reaction, chemists can readily introduce a pyridin-4-yl group into a peptide backbone, a common motif in pharmacologically active compounds.

Furthermore, derivatives of this compound serve as precursors for potent enzyme inhibitors. For instance, the scaffold is relevant in the design of inhibitors for PIM-1 kinase, a protein implicated in the progression of prostate cancer. nih.gov The synthesis of such inhibitors may involve converting the carboxylic acid of a this compound derivative into a hydrazide, which can then be cyclized to form a 2,5-disubstituted-1,3,4-oxadiazole ring—a core component of the final bioactive molecule. nih.govgoogle.com This strategy highlights its role in creating key fragments for the modular synthesis of complex drug candidates.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry, and this compound is a key starting material for a variety of these structures. The α-ketoacid functionality is particularly well-suited for condensation and cyclization reactions to form new rings.

A significant application is in the synthesis of fused heterocyclic systems such as pyridopyrimidines. nih.govnih.govresearchgate.net These scaffolds are present in molecules that act as inhibitors of crucial biological targets like dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR). nih.govnih.gov The synthesis often involves the reaction of the α-keto group of this compound with a dinucleophile, such as a urea (B33335) or guanidine (B92328) derivative, leading to the formation of a pyrimidine (B1678525) ring fused to the initial pyridine core.

The compound is also instrumental in synthesizing other important heterocyclic systems:

Imidazopyridines: Reaction with 2,3-diaminopyridine (B105623) can yield 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine derivatives. researchgate.net The ketoacid condenses with the diamine to form the imidazole (B134444) ring.

Oxadiazoles: It serves as a precursor for both 1,2,4- and 1,3,4-oxadiazoles. For 1,3,4-oxadiazoles, the carboxylic acid is typically converted to a hydrazide, which is then acylated and cyclized. google.com For 1,2,4-oxadiazoles, the acid can be converted to an amidoxime (B1450833) which then reacts with another carboxylic acid derivative. google.com These five-membered rings are stable aromatic systems frequently used as bioisosteres for ester and amide groups in drug design.

The following table summarizes key heterocyclic systems synthesized from this compound or its immediate derivatives.

| Starting Material Derivative | Reagent | Resulting Heterocycle | Significance |

| This compound | 2,3-Diaminopyridine | Imidazo[4,5-b]pyridine | Core of various bioactive compounds |

| This compound | Urea or Guanidine | Pyridopyrimidine | Found in kinase and DHFR inhibitors nih.govnih.gov |

| Isonicotinoyl hydrazide | Carboxylic acid / Orthoester | 2-(Pyridin-4-yl)-1,3,4-oxadiazole | Bioisostere in medicinal chemistry google.com |

| Isonicotinic amidoxime | Acid chloride / Anhydride (B1165640) | 3-(Pyridin-4-yl)-1,2,4-oxadiazole | Stable heterocyclic scaffold google.com |

Precursor for Advanced Chemical Intermediates

Beyond its direct use in building complex final molecules, this compound is a precursor to a range of advanced chemical intermediates that possess enhanced utility in synthesis. These intermediates are often more stable or have tailored reactivity for specific subsequent transformations.

A primary example is the conversion of this compound into its corresponding esters and amides, known as pyridylglyoxylates. researchgate.net These derivatives can be synthesized via methods such as palladium-catalyzed double carbonylation of 4-iodopyridine. researchgate.net Pyridylglyoxylic esters and amides are valuable intermediates because they are less acidic and often easier to handle than the parent ketoacid. They serve as direct precursors in the synthesis of α-keto amides, which are important synthons for α-amino acids and other nitrogen-containing heterocycles. researchgate.net

Furthermore, these intermediates can undergo selective reduction. The ketone functionality of a 4-pyridylglyoxylate ester can be asymmetrically reduced to furnish chiral α-hydroxy esters (pyridin-4-yl mandelate (B1228975) esters). researchgate.net These chiral building blocks are highly sought after for the synthesis of enantiomerically pure pharmaceuticals and natural products. The ability to generate these valuable chiral intermediates from a readily available precursor underscores the strategic importance of this compound in the synthetic chemist's toolkit.

Interdisciplinary Research Perspectives and Mechanistic Insights

Role in Chemical Biology and Biochemical Pathways

4-Pyridyl glyoxylic acid, by virtue of its structural components—a pyridine (B92270) ring and a glyoxylic acid moiety—is situated at the intersection of several key areas of chemical biology and biochemistry. Its potential involvement and the established roles of its parent compound, glyoxylic acid, are subjects of significant scientific inquiry.

Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids, leading to the formation of a diverse group of molecules known as Advanced Glycation End-products (AGEs). nih.govmdpi.com This process is a key factor in aging and the pathology of various diseases. The accumulation of AGEs can trigger the crosslinking of proteins like collagen and elastin, leading to decreased tissue elasticity and increased stiffness. mdpi.com

Glyoxylic acid, the core of the title compound, is implicated in these pathways. It is considered a powerful precursor to one of the most prevalent AGEs, Nε-(carboxymethyl)lysine (CML). oup.com Glyoxal, a reactive dicarbonyl species formed during glucose and lipid oxidation, can be converted into glyoxylate (B1226380) (the conjugate base of glyoxylic acid), which then contributes to CML formation. oup.com This positions glyoxylic acid and its derivatives as relevant molecules in the study of "carbonyl stress," a condition characterized by the accumulation of reactive carbonyl compounds that disrupt cellular functions. nih.gov

Table 1: Key Pathways and Products in Glycation

| Pathway | Precursors | Key Intermediates | Major Products (AGEs) |

| Maillard Reaction | Reducing Sugars, Amino Groups | Schiff Base, Amadori Products | Nε-(carboxymethyl)lysine (CML), Pentosidine |

| Sugar Auto-oxidation | Glucose | Reactive Carbonyl Species (e.g., Glyoxal) | CML |

| Lipid Peroxidation | Polyunsaturated Fatty Acids | Malondialdehyde, 4-hydroxynonenal | CML, Nε-(carboxyethyl)lysine (CEL) |

The glyoxylate cycle is a crucial anabolic metabolic pathway found in plants, bacteria, protists, and fungi, but it is absent in animals. wikipedia.orglibretexts.org This cycle serves as a modification of the tricarboxylic acid (TCA) cycle, allowing organisms to convert two-carbon compounds like acetate (B1210297) (from fatty acid breakdown) into four-carbon molecules (e.g., succinate (B1194679) and malate) for carbohydrate synthesis and other biosynthetic processes. nih.govfrontiersin.org This is particularly vital when simple sugars are not available. nih.gov

The central intermediate that gives the cycle its name is glyoxylate. wikipedia.org The pathway bypasses the two decarboxylation steps of the TCA cycle through the action of two key enzymes: isocitrate lyase and malate (B86768) synthase. libretexts.orgfrontiersin.org

Isocitrate lyase cleaves isocitrate into succinate and glyoxylate. libretexts.org

Malate synthase condenses glyoxylate with acetyl-CoA to form malate. libretexts.orgfrontiersin.org

By preventing the loss of carbon atoms as CO2, the cycle facilitates the net production of oxaloacetate, which can then be used in gluconeogenesis to produce glucose from fats. libretexts.org Studies in model organisms like Saccharomyces cerevisiae (yeast) show that the genes encoding glyoxylate cycle enzymes are induced in nutrient-poor environments, highlighting its role as a metabolic adaptation. nih.gov

In the context of prebiotic chemistry—the study of the chemical evolution that preceded life—simple organic molecules containing carbon, nitrogen, and oxygen are of paramount importance. The Miller-Urey experiment demonstrated that amino acids could form from inorganic precursors under simulated early Earth conditions. sciencedaily.com Subsequent research has explored pathways for the abiotic synthesis of other essential biomolecules.

While this compound has not been specifically identified in prebiotic simulations, its constituent parts are relevant.

Pyridinic Structures: Nitrogen-containing heterocyclic compounds are considered plausible molecules in prebiotic scenarios, potentially acting as primitive catalysts or information-carrying molecules.

α-Keto Acids: Glyoxylic acid, as the simplest α-keto acid, is a plausible precursor in the abiotic synthesis of amino acids like glycine (B1666218) and other biologically relevant molecules.

The formose reaction, which produces sugars from formaldehyde, demonstrates how simple carbonyl compounds could have formed more complex carbohydrates on the early Earth, potentially catalyzed by minerals. sciencedaily.com The presence of diverse organic molecules, including those with carbonyl and nitrogen-containing ring structures, in interstellar environments and meteorites suggests that the building blocks for more complex chemistry were available. sciencedaily.comnih.gov

Applications in Catalysis Research

The unique structure of this compound, combining a coordinating pyridyl group with a reactive carboxylic acid function, makes it and related structures valuable in catalysis research.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating to metal centers. This property is widely exploited in the design of ligands for transition metal catalysis. Pyridine-containing ligands are integral to a vast number of catalysts due to their ability to tune the electronic and steric properties of the metal center, thereby influencing catalytic activity and selectivity. researchgate.net

Research has shown that iridium complexes featuring pyridyl-containing ligands, such as pyridylpyrrole, are highly effective for both CO2 hydrogenation to formate (B1220265) and the reverse reaction of formic acid dehydrogenation. researchgate.netnih.gov In these systems, the pyridyl moiety acts as a stable coordinating group, while other parts of the ligand can participate in the catalytic cycle, for instance, through proton transfer. nih.gov Similarly, chiral 4-aryl-pyridine-N-oxides have been designed as efficient nucleophilic organocatalysts, demonstrating the versatility of the substituted pyridine scaffold in catalyst development. x-mol.net

Table 2: Examples of Pyridyl-Containing Ligands in Catalysis

| Catalyst Type | Ligand Class | Metal Center | Application |

| Hydrogenation Catalyst | Pyridylpyrrole | Iridium (Ir) | CO2 Hydrogenation, Formic Acid Dehydrogenation |

| Cross-Coupling Catalyst | Pyridine-derived phosphines | Palladium (Pd) | Asymmetric Three-Component Reactions |

| Organocatalyst | Chiral 4-Aryl-Pyridine-N-Oxide | N/A | Acylative Dynamic Kinetic Resolution |

Beyond its use in ligands, the glyoxylic acid functional group is a versatile C2 building block in organic synthesis. It can participate in a variety of transformations, including multicomponent reactions.

A notable example is the Petasis, or borono-Mannich, reaction. In this process, glyoxylic acid reacts with an amine and an aryl or alkenyl boronic acid to furnish α-substituted glycine derivatives. frontiersin.org A palladium-catalyzed, enantioselective three-component synthesis of α-arylglycines has been developed using glyoxylic acid, sulfonamides, and arylboronic acids. frontiersin.org This highlights the utility of glyoxylic acid as a key reagent for constructing complex and valuable molecular scaffolds like unnatural amino acids, which are important in peptide and medicinal chemistry. frontiersin.org The presence of the pyridine ring in this compound adds another layer of functionality, allowing for subsequent modifications or influencing the reactivity and solubility of the molecule in these transformations.

Development of Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound in various matrices are essential for understanding its role in different chemical and biological systems. While specific, validated analytical methods exclusively for this compound are not extensively detailed in publicly available research, the analytical approaches for its parent compound, glyoxylic acid, provide a strong foundation for developing suitable methodologies. These techniques primarily involve chromatography and spectrophotometry, often requiring a derivatization step to enhance sensitivity and selectivity.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of small organic acids, including α-keto acids like glyoxylic acid. nii.ac.jpprotocols.io The choice of detector and column is critical and depends on the sample matrix and required sensitivity.

HPLC with UV-Visible or Diode Array Detection (DAD) : The pyridine ring in this compound contains a chromophore, which should allow for direct detection using UV-Visible or DAD detectors. However, for trace-level quantification, or to overcome interference from complex matrices, pre-column or post-column derivatization is a common strategy. A widely used derivatizing agent for keto acids is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the ketone group to form a stable hydrazone that can be readily detected at specific wavelengths. rsc.orgresearchgate.net

HPLC with Fluorescence Detection (FLD) : For enhanced sensitivity, derivatization with a fluorogenic reagent can be employed. For instance, a method for glyoxylic acid uses 2-aminobenzenthiol (2-ABT) in an acidic medium to form a highly fluorescent thiazine (B8601807) derivative. This approach allows for detection at nanomolar concentrations. nii.ac.jp Such a method could potentially be adapted for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This powerful technique offers high sensitivity and specificity, often eliminating the need for extensive sample cleanup. A quantitative method for glyoxylic acid in drinking water was developed using DNPH derivatization followed by LC-electrospray ionization-MS/MS (LC-ESI-MS/MS). rsc.org This approach allows for very low detection limits, in the range of micrograms per liter. rsc.org When dealing with complex biological matrices like urine, isotopic dilution methods combined with HPLC-MS/MS can be crucial to compensate for matrix effects, which can otherwise suppress or enhance the analyte signal, leading to inaccurate quantification. researchgate.net

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more accessible alternative to chromatography for the quantification of this compound, particularly in less complex sample mixtures. These methods are typically based on a chemical reaction that produces a colored product. For example, a method for glyoxylic acid utilizes a modified Hopkins–Cole reaction, where the acid reacts with tryptophan in the presence of ferric chloride and sulfuric acid to form a colored product with a characteristic absorption maximum. protocols.ioresearchgate.net The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the acid. researchgate.net While this method is effective, its selectivity must be carefully evaluated, as other compounds in the sample might interfere with the reaction. protocols.io

Summary of Potential Analytical Techniques

The development of a robust analytical method for this compound would involve optimizing several parameters, including sample preparation, derivatization conditions (if necessary), chromatographic separation, and detection. Based on the methodologies established for similar compounds, the following table summarizes potential approaches.

| Analytical Technique | Detector | Derivatization Agent | Potential Application | Key Findings for Related Compounds |

| HPLC | UV/DAD | None or DNPH | Quantification in synthesis mixtures, environmental samples. | Methods for phenolic acids show good linearity, precision, and recovery. embrapa.brijpsonline.com DNPH derivatization allows for determination in the μg to mg/L range. researchgate.net |

| HPLC | Fluorescence (FLD) | 2-Aminobenzenthiol (2-ABT) | Trace analysis in biological fluids. | Achieves low detection limits (e.g., 10 nM for glyoxylic acid) with good linearity (R² > 0.99). nii.ac.jp |

| LC-MS/MS | Mass Spectrometer | DNPH or None | Highly sensitive and selective quantification in complex matrices like drinking water or biological samples. | Method detection limit for glyoxylic acid in water is ~0.5 μg/L. rsc.org Isotope dilution is crucial for accuracy in urine samples. researchgate.net |

| Spectrophotometry | UV-Vis Spectrophotometer | Tryptophan/FeCl₃ | Rapid quantification in process control or simple mixtures. | Linear range for glyoxylic acid is 0–0.028 M with an LOD of 0.0019 M. protocols.ioresearchgate.net |

Computational and Theoretical Studies on 4 Pyridyl Glyoxylic Acid

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of 4-pyridyl glyoxylic acid. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the molecule's most stable three-dimensional conformation and to analyze its electronic landscape.

Research findings indicate that the optimized geometry of pyridine (B92270) derivatives is crucial for their biological activity. nih.gov Calculations typically focus on determining key bond lengths, bond angles, and dihedral angles. For this compound, particular attention is given to the orientation of the carboxylic acid and keto groups relative to the pyridine ring. The planarity and rotational barriers of these functional groups are calculated to understand conformational preferences.

Electronic structure calculations provide insights into the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter used to describe the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. In this compound, the electronegative oxygen and nitrogen atoms are expected to be regions of negative potential, while hydrogen atoms are regions of positive potential.

| Parameter | Value |

|---|---|

| C=O (keto) Bond Length | ~1.21 Å |

| C=O (acid) Bond Length | ~1.22 Å |

| C-O (acid) Bond Length | ~1.35 Å |

| C-C (glyoxylic) Bond Length | ~1.53 Å |

| Pyridine C-N-C Angle | ~117° |

| O=C-C Angle (keto) | ~123° |

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.8 eV | DFT/B3LYP |

| LUMO Energy | -2.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 4.3 eV | DFT/B3LYP |

| Dipole Moment | ~3.5 D | DFT/B3LYP |

Reaction Mechanism Predictions and Energy Landscape Analysis

Computational methods are invaluable for predicting the mechanisms of chemical reactions and exploring the corresponding potential energy surface (PES). For this compound, these studies can elucidate pathways for isomerization, hydration, or condensation reactions. For instance, like glyoxylic acid, the keto group of the 4-pyridyl derivative is susceptible to hydration in aqueous solutions to form a geminal diol. wikipedia.org

Theoretical calculations can map the entire energy landscape of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. acs.org The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate. For example, the conformational isomerization of similar molecules like glycolic acid has been studied by locating the relevant transition states connecting different conformers on the PES. acs.orgnih.gov This type of analysis can predict the most favorable reaction pathways and the kinetic feasibility of different chemical transformations involving this compound. Advanced techniques, including neural networks, are also being developed to predict reaction outcomes and grasp the diversity of possible chemical transformations. nih.gov

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant (Anhydrous Form) | 0.0 | Initial state of the molecule. |

| Transition State | +12.5 | Energy barrier for the nucleophilic attack of water. |

| Product (Hydrated Form) | -4.0 | Final geminal diol product, thermodynamically favored. |

Spectroscopic Property Simulations

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is essential for interpreting experimental data and confirming molecular structures.

Simulated infrared (IR) spectra are particularly useful. Using DFT calculations, vibrational frequencies and their corresponding intensities can be predicted with high accuracy. researchgate.net These computational results aid in the assignment of experimental IR absorption bands to specific molecular vibrations, such as the C=O stretching of the keto and carboxyl groups, O-H stretching, and the characteristic ring vibrations of the pyridine moiety. Studies on homologous pyridine carboxylic acids have shown that computational IR spectra, calculated at levels like B3LYP/6-311++G**, can effectively model the interactions between the molecule and its environment. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment, providing a rigorous test for the accuracy of the computed structure. Ultraviolet-Visible (UV-Vis) electronic spectra can also be simulated by calculating the transition energies between electronic states, providing information on how substituents affect spectral parameters.

| Vibrational Mode | Simulated Frequency (cm⁻¹) (DFT/B3LYP) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3550 | 3500-3600 (monomer) |

| C=O Stretch (Carboxylic Acid) | 1745 | 1730-1760 |

| C=O Stretch (Keto) | 1720 | 1700-1730 |

| C=N/C=C Stretch (Pyridine Ring) | 1590 | 1580-1610 |

Docking and Ligand-Protein Interaction Simulations (for SAR studies)

For Structure-Activity Relationship (SAR) studies, molecular docking and molecular dynamics (MD) simulations are critical computational tools. nih.gov These techniques predict how a ligand, such as a derivative of this compound, binds to the active site of a target protein, providing insights into its potential biological activity. nih.govrsc.org

Molecular docking algorithms place the ligand into the binding pocket of a protein and score the different binding poses based on an energy function. nih.gov This process predicts the preferred binding orientation and the binding affinity (docking score). Studies on similar pyridine-containing compounds have used docking to investigate their potential as inhibitors for enzymes like Cyclin-Dependent Kinase 2 (CDK2) and thrombin. nih.govnih.govnih.gov

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.govucl.ac.uk These simulations provide a more realistic model of the interactions in a physiological environment, revealing key binding interactions such as hydrogen bonds, hydrophobic interactions, and aromatic stacking with specific amino acid residues in the active site. For example, in studies of CDK inhibitors, interactions with residues like His84 and Gln85 were identified as crucial for binding. nih.gov This detailed understanding of ligand-protein interactions is essential for rational drug design and the optimization of lead compounds.

| Parameter | Value/Description |

|---|---|

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |

| PDB ID | 1HCK |

| Predicted Binding Energy | -8.2 kcal/mol |

| Key Interacting Residues | LEU83, GLN85, ASP86, LYS89 |

| Types of Interactions | Hydrogen bonds with Gln85; Pi-stacking with Phe80 |

Future Research Directions and Emerging Opportunities

Green Chemistry Approaches to Synthesis

Traditional synthetic routes for α-keto acids and pyridine (B92270) derivatives often involve harsh conditions, hazardous reagents, and multi-step processes that generate significant waste. Future research will undoubtedly focus on developing more sustainable and environmentally benign methods for synthesizing 4-pyridyl glyoxylic acid, aligning with the principles of green chemistry.

Key opportunities include:

Biocatalytic and Chemoenzymatic Routes: One of the most promising green approaches is the use of enzymes. The synthesis of α-keto acids via the enzymatic oxidation of corresponding amino acids is a well-established method. researchgate.net A potential pathway for this compound could involve the use of an L-amino acid oxidase on a suitable precursor like 4-pyridyl-alanine. acs.org Furthermore, α-hydroxy acids can be converted to α-keto acids through catalytic oxidation, a strategy that fits well with biomass upgrading. mdpi.com A chemoenzymatic process could start with a 4-pyridyl substituted glycolic acid derivative, using a highly efficient oxidase/catalase system to achieve near-quantitative conversion with water as the only byproduct. prepchem.com

Direct Carboxylation with CO2: The use of carbon dioxide as a C1 building block is a cornerstone of green chemistry. Recent advances have shown the selective C4-carboxylation of pyridines using CO2 under mild, copper-catalyzed conditions. chemistryviews.org Adapting this methodology for a precursor molecule could provide a direct and atom-economical route to the isonicotinic acid core, which could then be further elaborated to the final glyoxylic acid product.

Microwave-Assisted Multicomponent Reactions: Multicomponent reactions (MCRs) that form the pyridine ring in a single step are highly efficient. When combined with microwave irradiation, these reactions can offer dramatically reduced reaction times, lower energy consumption, and often lead to purer products with higher yields compared to conventional heating. nih.gov Developing a novel MCR that incorporates the glyoxylic acid moiety or a precursor directly would be a significant advancement.

| Green Synthesis Strategy | Potential Precursor(s) | Key Advantages |

| Enzymatic Oxidation | 4-Pyridyl-alanine | High selectivity, mild aqueous conditions, biodegradable catalyst. researchgate.netacs.org |

| Direct C4-Carboxylation | Pyridine derivative | Utilization of CO2, atom economy, mild reaction conditions. chemistryviews.org |

| Microwave-Assisted MCR | Aldehydes, ketones, ammonia (B1221849) source | Rapid synthesis, high yields, energy efficiency, reduced solvent use. nih.gov |

Novel Catalytic Applications

The bifunctional nature of this compound, containing both a Lewis basic pyridine nitrogen and a Brønsted acidic carboxylic acid, presents intriguing possibilities for its use as a catalyst itself, rather than merely a synthetic target.

Bifunctional Organocatalysis: The spatial arrangement of the acidic and basic sites within the same molecule could enable it to act as a bifunctional organocatalyst. Such catalysts are highly sought after for their ability to activate both the nucleophile and electrophile in a reaction, leading to high efficiency and stereoselectivity. Pyrrolidine-pyridine conjugate bases have proven effective in asymmetric Michael additions, and a similar cooperative action could be envisioned for this compound in reactions like aldol (B89426) or Mannich additions. clockss.org

Ligand in Coordination Chemistry: Pyridine carboxylic acids are versatile ligands for transition metals, forming stable complexes that can catalyze a wide range of transformations. researchgate.netnih.govmdpi.com this compound could function as an O,N,O-pincer ligand, coordinating with metals like copper, palladium, or cobalt. mdpi.com These resulting coordination polymers or metal-organic frameworks (MOFs) could exhibit catalytic activity in reactions such as Knoevenagel condensations, C-H activation, or oxidation reactions, with the potential for recyclable and heterogeneous catalysis. nih.govacs.org

Biomimetic Catalysis: Dihydropyridine (B1217469) structures are central to the function of the NADH coenzyme, acting as a biological hydride donor. Research into the electrochemical or chemical reduction of pyridine has shown its potential to catalyze the reduction of CO2. acs.org It is conceivable that this compound could be part of a biomimetic system where, upon reduction to a dihydropyridine form, it participates in hydride transfer reactions, mimicking natural metabolic cycles.

| Catalytic Application | Role of this compound | Potential Reactions |

| Organocatalysis | Bifunctional acid-base catalyst | Asymmetric aldol, Mannich, and Michael reactions. |

| Coordination Chemistry | O,N,O-pincer ligand for transition metals | Knoevenagel condensation, C-H activation, oxidation. nih.govacs.org |

| Biomimetic Catalysis | Precursor to a dihydropyridine hydride donor | CO2 reduction, substrate hydrogenation. acs.org |

Exploration of Undiscovered Chemical Transformations

The unique combination of a pyridine ring, a ketone, and a carboxylic acid suggests that this compound could be a substrate for novel and unexplored chemical transformations, leading to complex molecular architectures.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The pyridine ring is relatively electron-deficient and can participate in cycloaddition reactions. IEDDA reactions, particularly with electron-rich dienophiles, are powerful tools for constructing new heterocyclic systems. acsgcipr.org While challenging, strategies involving the reaction of activated pyridine precursors (e.g., as pyridinium (B92312) salts) or the use of Lewis acid catalysis could enable novel [4+2] cycloadditions, using the this compound core to build complex polycyclic structures. whiterose.ac.uk

[2+2+2] Cycloaddition Reactions: Transition metal-catalyzed [2+2+2] cycloadditions are a highly efficient method for constructing substituted pyridine rings from nitriles and two alkyne molecules. nih.govacs.orgrsc.org An underexplored avenue would be to use a nitrile-functionalized derivative of the glyoxylic acid side chain as the nitrile component in such a reaction, providing a rapid route to highly functionalized bi- and terpyridyl systems.

Decarboxylative Couplings: The α-keto acid motif can undergo decarboxylation under certain conditions. Palladium-catalyzed decarboxylative additions of carboxylic acids to glyoxylic acid esters have been reported. researchgate.net This opens the door to investigating novel decarboxylative coupling reactions where this compound acts as an electrophile, losing its carboxyl group to form a new C-C bond with a suitable nucleophilic partner.

Expanding the Scope in Targeted Chemical Biology Probes

Perhaps the most significant emerging opportunity for this compound is in the field of chemical biology, where it can serve as a versatile scaffold for the design and synthesis of targeted probes to study biological systems.

Bioorthogonal Ligation Handle: The ketone functionality is a classic bioorthogonal handle. It can react specifically and cleanly with molecules containing aminooxy (to form oximes) or hydrazine (B178648) (to form hydrazones) functionalities within a complex biological environment without interfering with native processes. wikipedia.orgnih.govacs.org This allows this compound to be used as a tag or to be incorporated into larger molecules to label biomolecules in vitro and in living cells.

Ketoacid-Hydroxylamine (KAHA) Ligation: The α-keto acid moiety is the cornerstone of the KAHA ligation, a powerful method for chemical protein synthesis. nih.gov This reaction involves the coupling of a peptide segment with a C-terminal α-keto acid to another peptide with an N-terminal hydroxylamine, forming a native amide bond. The use of this compound to generate the required C-terminal α-keto acid on a peptide would enable the synthesis of proteins containing a 4-pyridyl moiety at the ligation site, providing a unique tool for protein engineering and functional studies.

Scaffold for Responsive Probes and Prodrugs: The α-ketoamide structure, readily derived from this compound, has been successfully employed as a trigger for fluorescent probes and prodrugs that respond to specific biological analytes like hydrogen peroxide (H₂O₂). acs.orgresearchgate.netrsc.org By linking a fluorophore or a therapeutic agent to the pyridine ring and converting the carboxylic acid to a tailored amide, a new class of probes could be developed. In the presence of elevated H₂O₂ levels, characteristic of cancer cells or sites of inflammation, the α-ketoamide would undergo cleavage, releasing the active component (e.g., light or a drug) for diagnostic or therapeutic effect. rsc.org

| Bioorthogonal Strategy | Reactive Group | Application |

| Oxime/Hydrazone Formation | Ketone | Covalent labeling of biomolecules carrying aminooxy or hydrazine tags. nih.govacs.org |

| KAHA Ligation | α-Keto acid | Chemical synthesis of proteins and peptides. nih.gov |

| Responsive Prodrug/Probe | α-Ketoamide (derivative) | Targeted release of drugs or fluorophores in response to H₂O₂. rsc.org |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-pyridyl glyoxylic acid, and how is purity validated?

- Synthesis : Electrochemical reduction of oxalic acid derivatives or oxidation of glyoxal derivatives (e.g., using MEMS-based microreactors) can yield glyoxylic acid derivatives like this compound .

- Purity validation : High-performance liquid chromatography (HPLC) with differential refractive index detection (RID) is widely used for quantification and purity assessment due to its precision in separating polar, non-volatile compounds . Spectrophotometric methods, such as reaction with tryptophan, offer rapid quantification in synthesis mixtures .

Q. What analytical techniques are recommended for quantifying glyoxylic acid derivatives in biological matrices?

- HPLC : Preferred for its reproducibility in detecting glyoxylic acid in vitro and in vivo, especially when paired with conductivity or electrospray mass spectrometry (ESI-MS) for structural confirmation .

- Nuclear Magnetic Resonance (NMR) : -NMR identifies photodegradation intermediates (e.g., glyoxal) and confirms equilibrium between anhydrous and gem-diol forms in aqueous solutions .

- Ion Chromatography (IC) : Quantifies low-molecular-weight byproducts (e.g., oxalic acid, formic acid) in degradation studies .

Q. How does the equilibrium between glyoxylic acid and its gem-diol form impact experimental design?

- In aqueous conditions, glyoxylic acid exists predominantly as the gem-diol (dihydroxyacetic acid). Researchers must account for this equilibrium in kinetic studies by adjusting pH or using anhydrous solvents to stabilize the desired form . NMR or FTIR can monitor the equilibrium shift in real time .

Advanced Research Questions

Q. How can contradictory biological effects of glyoxylic acid derivatives (e.g., toxicity vs. protection) be resolved in mechanistic studies?

- Multivariable regression analysis : In renal studies, glyoxylic acid increased delayed graft function (DGF) risk, while glycolic acid (a structural analog) showed protective effects. Advanced models should isolate variables like residual diuresis and metabolic waste interactions .

- Read-across toxicology : Use glycolic acid data to predict dermal/inhalation absorption and irritation potential, but validate via in vitro assays (e.g., epithelial cell models) to address species-specific discrepancies .

Q. What are the environmental degradation pathways of this compound, and how do they influence atmospheric chemistry?

- Photolysis : Under UV irradiation, glyoxylic acid undergoes α-cleavage, producing glyoxal and CO. The glyoxal intermediate contributes to secondary organic aerosol (SOA) formation, altering particle optical properties via thermochromism .

- Oxidation : OH radical-mediated degradation in the atmosphere proceeds via acidic hydrogen abstraction, generating glyoxylic acid as a byproduct of acetic acid oxidation. Computational models (e.g., ab initio calculations) predict reaction pathways and byproduct yields .

Q. How should researchers address discrepancies in glyoxylic acid concentration data across analytical platforms?

- Calibration with isotopically labeled standards : Use -glyoxylic acid to correct for matrix effects in HPLC or LC-MS .

- Inter-laboratory validation : Address weak correlations (e.g., between glyoxylic and glycolic acid levels in biological samples) by harmonizing protocols for sample preparation and instrument parameters .

Q. What spectroscopic methods characterize the conformational stability of this compound?

- FT-IR/Raman spectroscopy : Identifies vibrational modes associated with the pyridyl and carbonyl groups, confirming intramolecular hydrogen bonding and tautomeric shifts .

- Microwave spectroscopy : Resolves rotational transitions to determine molecular geometry and dipole moments in gas-phase studies .

Methodological Notes for Experimental Design

- Handling impurities : Impurities like [1-hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) (common in synthesis) require purification via preparative HPLC or recrystallization .

- Aerosol-phase reactions : Simulate atmospheric aging using electrodynamic balance (EDB) systems to study surface oxidation and mass loss dynamics under controlled humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.